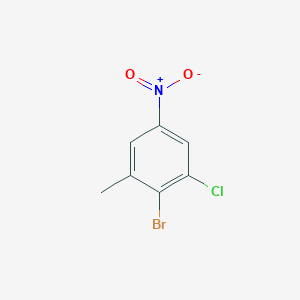

2-Bromo-1-chloro-3-methyl-5-nitrobenzene

Description

Contextualization within Halogenated Nitrobenzene (B124822) Chemistry

Halogenated nitrobenzenes are a class of organic compounds that feature both halogen (F, Cl, Br, I) and nitro (-NO2) substituents on a benzene (B151609) ring. nih.gov The interplay between these groups profoundly influences the chemical reactivity of the aromatic system. The nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. researchgate.netfiveable.me Conversely, halogens are also deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. fiveable.me

In a molecule such as 2-Bromo-1-chloro-3-methyl-5-nitrobenzene, the directing effects of the four substituents—bromo, chloro, methyl, and nitro—are in competition, making the prediction of further substitution reactions a complex but fascinating challenge in physical organic chemistry. The presence of multiple halogens and a nitro group also makes the compound a candidate for nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group (typically a halogen) on the aromatic ring. The strong electron-withdrawing nature of the nitro group is crucial for activating the ring towards such transformations. researchgate.net

Significance of Multifunctionalized Aromatic Systems in Contemporary Chemical Research

Multifunctionalized aromatic compounds, those bearing several different functional groups, are of immense importance in modern chemical research and industry. fiveable.me They serve as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, dyes, and materials with specific electronic or optical properties. nih.govfiveable.me The specific arrangement of different functional groups allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures.

The study of polysubstituted benzenes like this compound provides valuable insights into the synergistic and antagonistic effects of various substituents on reaction rates and regioselectivity. researchgate.netlibretexts.org These studies are fundamental to developing new synthetic methodologies and refining our understanding of reaction mechanisms. The ability to precisely control the placement of functional groups on an aromatic ring is a cornerstone of modern organic synthesis. libretexts.org

Historical Development of Related Chemical Syntheses

The synthesis of nitroaromatic compounds has a long history, dating back to the 19th century. Nitrobenzene itself was first synthesized in 1834 by treating benzene with fuming nitric acid. nih.gov The commercial production of nitrobenzene began in the mid-19th century and has since become a large-scale industrial process, primarily for the production of aniline (B41778). nih.gov The nitration of benzene is a classic example of an electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid." nih.gov

The halogenation of aromatic compounds is another historically significant reaction. nih.gov The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents at each step. libretexts.orglibretexts.org The order of introduction of the functional groups is critical to achieving the desired isomer. For a molecule like this compound, a multi-step synthesis is necessary, and the sequence of halogenation, nitration, and alkylation reactions must be carefully considered to obtain the target compound. libretexts.orglibretexts.org

Interactive Data Table for this compound

| Property | Value | Source |

| IUPAC Name | This compound | bldpharm.comsigmaaldrich.com |

| CAS Number | 89642-17-1 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₇H₅BrClNO₂ | sigmaaldrich.com |

| Molecular Weight | 250.48 g/mol | nih.gov |

| Physical Form | Solid | bldpharm.com |

| InChI | 1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3 | bldpharm.com |

| InChIKey | UETMZIKJERIBQM-UHFFFAOYSA-N | bldpharm.com |

| SMILES | CC1=CC(=CC(=C1Cl)Br)N+[O-] | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETMZIKJERIBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 Bromo 1 Chloro 3 Methyl 5 Nitrobenzene

Retrosynthetic Analysis for the Chemical Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. openstax.org This process involves breaking bonds (disconnections) to identify potential precursors.

For 2-bromo-1-chloro-3-methyl-5-nitrobenzene, the primary disconnections involve the bonds between the aromatic ring and its four substituents: the nitro group (C-NO2), the bromine atom (C-Br), the chlorine atom (C-Cl), and the methyl group (C-CH3). The selection of the initial disconnection is guided by the directing effects of the remaining groups.

The substituents on the target molecule are:

-CH3 (at C3): Activating, ortho-, para-director.

-Cl (at C1): Deactivating, ortho-, para-director.

-Br (at C2): Deactivating, ortho-, para-director.

-NO2 (at C5): Strongly deactivating, meta-director.

A logical final step is often the introduction of the nitro group via electrophilic nitration, as Friedel-Crafts and some halogenation reactions are ineffective on strongly deactivated rings. libretexts.org Disconnecting the nitro group (a C-N bond break) is a primary retrosynthetic step. This leads to the precursor 2-bromo-1-chloro-3-methylbenzene .

Further disconnections on this precursor can be considered. Disconnecting the bromine atom (C-Br) leads to 1-chloro-3-methylbenzene . Alternatively, disconnecting the chlorine atom (C-Cl) leads to 2-bromo-3-methylbenzene . The feasibility of synthesizing these intermediates determines the most efficient path.

A highly plausible retrosynthetic pathway is outlined below:

C-N Disconnection (Nitration): The nitro group is disconnected first, suggesting nitration as the final step. The precursor is 2-bromo-1-chloro-3-methylbenzene. The directing groups on this precursor (ortho, para-directing -CH3, -Cl, -Br) would channel the incoming nitro group to the C5 position, which is para to the activating methyl group and meta to the deactivating halogens, making this a favorable step.

C-Br Disconnection (Bromination): The next disconnection removes the bromine atom. The precursor is 1-chloro-3-methyl-5-nitrobenzene . Bromination at the C2 position of this precursor is sterically accessible and electronically favored, as it is ortho to both the chloro and methyl groups and meta to the deactivating nitro group.

C-Cl Disconnection (Sandmeyer Reaction): The chloro group can be introduced from an amino group via a Sandmeyer reaction. This disconnects to the precursor 3-methyl-5-nitroaniline (B1307553) . This is a powerful strategy as it allows for regiochemical control that might not be possible with direct chlorination.

N-O Reduction (Reduction of Nitro Group): 3-methyl-5-nitroaniline can be derived from the partial reduction of 3,5-dinitrotoluene (B12062) .

C-N Disconnection (Nitration): 3,5-dinitrotoluene comes from the nitration of 3-nitrotoluene (B166867) .

C-N Disconnection (Nitration): Finally, 3-nitrotoluene is synthesized by the nitration of toluene (B28343) , a simple starting material.

Based on the retrosynthetic analysis, a series of potential precursors can be evaluated for their synthetic accessibility and the viability of subsequent transformations. The choice of precursor at each stage is critical for controlling the regiochemistry of the substitution reactions. openstax.orglibretexts.org

| Target Molecule | Proposed Precursor | Required Reaction | Feasibility Analysis |

| This compound | 2-Bromo-1-chloro-3-methylbenzene | Nitration (HNO3/H2SO4) | High: The combined directing effects of the methyl (o,p), chloro (o,p), and bromo (o,p) groups strongly favor substitution at the C5 position, which is para to the activating methyl group. |

| 2-Bromo-1-chloro-3-methylbenzene | 1-Chloro-3-methylbenzene | Bromination (Br2/FeBr3) | Medium: Bromination would likely yield a mixture of isomers. The methyl and chloro groups are both ortho, para-directing, which could lead to substitution at multiple positions. |

| 1-Chloro-3-methyl-5-nitrobenzene | 3-Methyl-5-nitroaniline | Sandmeyer Reaction (NaNO2, HCl; CuCl) | High: The Sandmeyer reaction is a reliable method for introducing a chloro substituent at a specific position directed by an amino group. |

| 3-Methyl-5-nitroaniline | 3,5-Dinitrotoluene | Partial Reduction (e.g., Na2S, (NH4)2S) | High: Selective reduction of one nitro group in a dinitro compound is a well-established procedure. |

| 3,5-Dinitrotoluene | 3-Nitrotoluene | Nitration (HNO3/H2SO4) | High: The nitro group of 3-nitrotoluene is a meta-director, leading to the desired 3,5-disubstituted product. |

| 3-Nitrotoluene | Toluene | Nitration (HNO3/H2SO4) | High: Nitration of toluene yields a mixture of ortho, meta, and para isomers, but 3-nitrotoluene (m-nitrotoluene) can be isolated. |

Classical Synthetic Approaches to this compound

Classical approaches to synthesizing polysubstituted benzenes rely on a sequence of well-understood reactions, primarily electrophilic aromatic substitution. The key to a successful synthesis is the strategic ordering of these reactions. libretexts.orglibretexts.org

The introduction of halogen and nitro substituents onto an aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The order of these reactions is paramount.

Nitration: This reaction typically uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to generate the nitronium ion (NO2+) electrophile. masterorganicchemistry.com The nitro group is a strong deactivator and a meta-director. Placing the nitro group early in a synthesis can hinder subsequent reactions like Friedel-Crafts alkylation but can be used to direct other substituents to the meta position. libretexts.orglibretexts.org

Halogenation (Chlorination and Bromination): These reactions involve treating the aromatic compound with Cl2 or Br2 in the presence of a Lewis acid catalyst, such as FeCl3 or FeBr3. Halogens are deactivating but ortho-, para-directing.

In synthesizing this compound, a strategy where nitration is the final step is often preferred. This avoids performing other electrophilic substitutions on a strongly deactivated ring. A plausible sequence involves first establishing the halogen and methyl substituents in the correct relative positions, followed by nitration. For instance, the nitration of 2-bromo-1-chloro-3-methylbenzene is predicted to yield the target compound with high regioselectivity.

The methyl group of the target compound is a key feature, making toluene derivatives essential intermediates. Alkylation reactions are fundamental for introducing alkyl groups onto an aromatic ring. mt.com

The most common method is the Friedel-Crafts Alkylation , which involves reacting an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl3). libretexts.org However, this reaction has limitations, including the possibility of carbocation rearrangements and polyalkylation. For instance, attempting to add a propyl group may result in an isopropyl group being attached instead. libretexts.org

Alternative alkylation methods can provide better control and yields for specific substrates.

| Alkylation Method | Reagents | Description |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl3) | An electrophilic aromatic substitution where an alkyl group is added to the benzene (B151609) ring. libretexts.org |

| Friedel-Crafts Acylation followed by Reduction | Acyl Halide/AlCl3, then Zn(Hg)/HCl (Clemmensen) or H2NNH2/KOH (Wolff-Kishner) | A two-step process that avoids carbocation rearrangements. An acyl group is added first and then reduced to an alkyl group. libretexts.org |

| Catalytic Benzylic C-H Alkylation | Alkylarene, Alkene, Base Catalyst (e.g., Alkylpotassium) | A method for alkylating the benzylic position of existing alkylarenes under mild conditions. thieme-connect.comthieme-connect.de |

| Zeolite-Catalyzed Alkylation | Toluene, Alkene (e.g., Propylene), Zeolite Catalyst | Used in industrial processes, often favoring specific isomers like para-substituted products. researchgate.net |

Designing a successful multi-step synthesis requires a logical progression, starting from simple, readily available precursors like benzene or toluene. openstax.orgyoutube.com The following sequence represents a feasible and regiochemically controlled route to this compound, based on the retrosynthetic analysis.

Proposed Synthetic Pathway:

Nitration of Toluene: Toluene is nitrated using a mixture of nitric and sulfuric acid. This reaction produces a mixture of isomers, from which 3-nitrotoluene (m-nitrotoluene) is separated.

Second Nitration: 3-Nitrotoluene is subjected to a second, more forceful nitration. The existing nitro group acts as a meta-director, yielding 3,5-dinitrotoluene.

Selective Reduction: 3,5-Dinitrotoluene undergoes selective partial reduction of one nitro group. Reagents such as sodium sulfide (B99878) (Na2S) or ammonium (B1175870) polysulfide ((NH4)2S) can achieve this, producing 3-methyl-5-nitroaniline.

Sandmeyer Reaction (Chlorination): The amino group of 3-methyl-5-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. Subsequent treatment with copper(I) chloride (CuCl) replaces the diazonium group with a chlorine atom, yielding 1-chloro-3-methyl-5-nitrobenzene.

Bromination: The resulting 1-chloro-3-methyl-5-nitrobenzene is brominated. The C2 position is activated by the ortho-directing methyl and chloro groups and is meta to the deactivating nitro group, leading to the formation of this compound.

Final Nitration Step (Alternative to Step 5): An alternative final step involves the nitration of a precursor like 2-bromo-1-chloro-3-methylbenzene. The activating methyl group directs the incoming nitro group to the para position (C5), resulting in the final product.

This strategic sequence utilizes the directing effects of substituents at each stage to ensure the correct placement of each functional group, minimizing the formation of unwanted isomers.

Advanced Synthetic Techniques and Optimization

The efficient synthesis of this compound hinges on the use of advanced synthetic methods that ensure high regioselectivity and yield. This involves leveraging modern functionalization techniques and catalytic systems.

Regioselective Functionalization Methodologies for Benzenoid Systems

Regioselective functionalization is the cornerstone of synthesizing specifically substituted aromatic compounds. In the context of this compound, the primary concern is to overcome the statistical placement of substituents and direct them to the desired 1, 2, 3, and 5 positions.

Strategic Synthesis Route:

A logical approach starts with a precursor where the initial substituent aids in the desired placement of subsequent groups. One potential starting material is 3-chlorotoluene .

Bromination of 3-chlorotoluene: The first step would be the bromination of 3-chlorotoluene. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The directing effects of both groups must be considered. The methyl group will strongly direct to its ortho (C-2 and C-6) and para (C-4) positions. The chlorine atom will direct to its ortho (C-2 and C-4) and para (C-6) positions. The C-2, C-4, and C-6 positions are all activated. Steric hindrance from the methyl group might slightly disfavor substitution at the C-2 position. However, the combined directing effects would likely lead to a mixture of isomers, primarily 2-bromo-5-chlorotoluene (B148796) and 4-bromo-5-chlorotoluene, from which the desired intermediate would need to be separated. A more regioselective method might be required, potentially involving blocking groups or directed ortho-metalation strategies. rsc.orgresearchgate.net

Nitration of 2-bromo-1-chloro-3-methylbenzene: Assuming the successful synthesis of 2-bromo-1-chloro-3-methylbenzene , the final step is nitration. In this intermediate, the ring positions are influenced by three substituents:

Methyl group (C-3): Activating, ortho-, para-directing (to C-2, C-4, C-6).

Chlorine (C-1): Deactivating, ortho-, para-directing (to C-2, C-6).

Bromine (C-2): Deactivating, ortho-, para-directing (to C-1, C-3, C-5).

The most activated vacant position for electrophilic attack by the nitronium ion (NO₂⁺) is C-5. This position is para to the chlorine atom and meta to both the bromine and methyl groups. The powerful activating effect of the methyl group at its ortho and para positions (C-2, C-4, C-6) is largely blocked. The directing power of the halogens reinforces the placement away from the highly substituted part of the molecule. Therefore, nitration is expected to proceed with high regioselectivity to yield the final product, This compound .

Catalytic Approaches in Halogenation and Nitration

The choice of catalyst is crucial for activating the electrophiles in halogenation and nitration reactions and can influence both the rate and selectivity of the transformation. masterorganicchemistry.com

Halogenation Catalysis: Electrophilic chlorination and bromination of aromatic rings typically require a Lewis acid catalyst to polarize the dihalogen bond, creating a more potent electrophile. libretexts.org

Traditional Lewis Acids: Iron(III) halides (FeCl₃ for chlorination, FeBr₃ for bromination) and aluminum halides (AlCl₃) are commonly used. libretexts.org These catalysts generate a highly electrophilic species that can attack the aromatic ring.

Alternative Catalysts: For substrates sensitive to strong Lewis acids, milder catalysts or alternative halogenating agents can be employed. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) in the presence of an acid catalyst can also be used.

Nitration Catalysis: Nitration is most famously achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Mixed Acid Nitration: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. libretexts.orgmasterorganicchemistry.com

Solid Acid Catalysts: To create more environmentally benign and reusable systems, solid acid catalysts such as zeolites (e.g., H-faujasite) and aluminosilicates have been developed. google.comrsc.orggoogle.com These catalysts can promote nitration with reagents like dinitrogen pentoxide or nitric acid, often with high yield and regioselectivity, while simplifying product purification and catalyst recycling. google.comrsc.org For the nitration of substituted toluenes, zeolite catalysts can enhance the formation of specific isomers. rsc.org

Table 1: Comparison of Catalytic Systems for Halogenation and Nitration

| Reaction | Catalytic System | Advantages | Disadvantages |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | High reactivity, cost-effective. libretexts.org | Can be harsh, may lead to side reactions, waste disposal issues. |

| N-Halosuccinimide (NBS/NCS) | Milder conditions, easier handling. | Lower reactivity for deactivated rings. | |

| Nitration | HNO₃/H₂SO₄ | Highly effective, well-established. masterorganicchemistry.comlibretexts.org | Corrosive, generates significant acidic waste. |

| Nitric Acid / Zeolite Catalyst | Reusable catalyst, improved regioselectivity, environmentally friendlier. google.comgoogle.com | May require specific reaction conditions, catalyst deactivation can occur. google.com |

Reaction Conditions and Parameter Control in the Synthesis of this compound

Controlling reaction parameters such as solvent, temperature, and pressure is essential for maximizing the yield and purity of the desired product by influencing reaction pathways and minimizing side reactions. rsc.org

Solvent Effects on Reaction Pathways and Yields

The solvent plays a multifaceted role in electrophilic aromatic substitution, influencing the solubility of reagents, the stability of charged intermediates, and the activity of the catalyst.

Polar vs. Nonpolar Solvents: Halogenation reactions are often carried out in nonpolar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). In nitration, the reaction is often performed using sulfuric acid as both the catalyst and the solvent. However, for certain substrates, co-solvents can be used.

Solvent Influence on Intermediates: Polar solvents can stabilize the charged sigma complex intermediate, potentially accelerating the reaction rate. However, highly polar or coordinating solvents can also deactivate Lewis acid catalysts by forming stable complexes with them.

Implicit vs. Explicit Solvent Models: Computational studies have shown that accurately predicting regioselectivity in reactions like nitration requires taking solvent effects into account. nih.gov Implicit solvent models, such as the polarizable continuum model (PCM), are crucial for obtaining quantitatively reliable results that match experimental observations. nih.gov Aprotic polar solvents may favor different mechanistic pathways compared to protic polar solvents. nih.gov

Table 2: Influence of Solvent Type on Electrophilic Aromatic Substitution | Solvent Type | Examples | General Effects | | :--- | :--- | :--- | | Nonpolar Aprotic | Hexane, Carbon Tetrachloride (CCl₄) | Good for dissolving nonpolar reagents; minimal interaction with intermediates or catalysts. | | Polar Aprotic | Dichloromethane (CH₂Cl₂), Nitrobenzene (B124822) | Can increase reaction rates by stabilizing charged intermediates without deactivating catalysts through protonation. nih.gov | | Polar Protic | Water, Acetic Acid | Can deactivate Lewis acid catalysts and may react with intermediates. Generally avoided in halogenations. | | Acidic (serves as solvent and catalyst) | Sulfuric Acid (H₂SO₄) | Standard for nitration; generates the electrophile and provides the reaction medium. masterorganicchemistry.com | Highly corrosive and can lead to sulfonation as a side reaction. |

Catalyst Selection and Reaction Mechanism Influence

The final step in the synthesis of this compound is the introduction of the nitro group (-NO2) via an electrophilic aromatic substitution reaction. The precursor molecule would be 2-bromo-1-chloro-3-methylbenzene.

The standard and most widely used catalyst for nitration is concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk Its primary role is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring. masterorganicchemistry.comchemistrysteps.com The reaction between nitric acid (HNO₃) and sulfuric acid is an acid-base reaction where the stronger acid, sulfuric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the nitronium ion. youtube.com

The reaction mechanism proceeds in three key steps:

Generation of the electrophile: HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺

Electrophilic attack: The electron-rich aromatic ring of the precursor, 2-bromo-1-chloro-3-methylbenzene, attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The rate of this step is influenced by the nature of the substituents already on the benzene ring.

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.com

The directing effects of the substituents on the precursor molecule (2-bromo-1-chloro-3-methylbenzene) are crucial in determining the position of nitration. Halogens (bromo and chloro groups) are deactivating but ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. In this specific precursor, the positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the bromine are 1 and 3, and to the chlorine are 2 and 4. The position for nitration will be determined by the combined directing effects of these groups.

While sulfuric acid is the conventional catalyst, other acidic catalysts can be employed. The choice of catalyst can influence the reaction conditions and potentially the regioselectivity. For instance, solid acid catalysts are being explored for nitration reactions to offer environmental benefits over the large quantities of acid waste generated in traditional processes. serdp-estcp.mil

Table 1: Key Reagents and Their Roles in the Nitration of 2-Bromo-1-chloro-3-methylbenzene

| Reagent | Formula | Role in the Reaction |

|---|---|---|

| 2-Bromo-1-chloro-3-methylbenzene | C₇H₆BrCl | Substrate |

| Nitric Acid | HNO₃ | Source of the nitro group |

| Sulfuric Acid | H₂SO₄ | Catalyst, facilitates nitronium ion formation |

| Nitronium Ion | NO₂⁺ | Electrophile |

Industrial Scale Synthesis Considerations and Process Chemistry

Industrial nitrations are typically carried out in batch or continuous-flow reactors. byjus.com Key considerations for industrial-scale synthesis include:

Reaction Kinetics and Thermodynamics: Nitration reactions are generally exothermic, and effective heat management is crucial to prevent runaway reactions and the formation of byproducts from over-nitration. byjus.com

Mass Transfer: Ensuring efficient mixing of the organic substrate and the nitrating acid mixture is important for achieving high conversion rates and yields.

Safety: The use of concentrated acids and the exothermic nature of the reaction necessitate strict safety protocols, including robust cooling systems and emergency shutdown procedures. byjus.com

Waste Management: The use of mixed acids results in the generation of significant quantities of spent acid, which requires treatment and disposal, posing an environmental challenge. serdp-estcp.miltaylorandfrancis.com Modern industrial processes aim to recover and recycle the acids to improve sustainability.

Process Control: Careful control of reaction parameters such as temperature, reaction time, and the ratio of reactants is essential for maximizing the yield of the desired isomer and minimizing the formation of impurities.

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 1 Chloro 3 Methyl 5 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The reactivity of the ring and the position of the new substituent are profoundly influenced by the groups already attached to the ring.

The substituents on the 2-bromo-1-chloro-3-methyl-5-nitrobenzene ring—methyl (–CH₃), bromo (–Br), chloro (–Cl), and nitro (–NO₂)—each exert distinct electronic effects that influence the rate and regioselectivity of further electrophilic substitution. These effects are broadly categorized as activating or deactivating and are a consequence of combined inductive and resonance effects. libretexts.org

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. They direct incoming electrophiles to the ortho and para positions. minia.edu.eg

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. minia.edu.eg Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing. pressbooks.pub

The characteristics of the substituents on the target molecule are summarized below.

| Substituent | Classification | Inductive Effect | Resonance Effect | Overall Directing Effect |

| –CH₃ (Methyl) | Weakly Activating | Electron-donating | Hyperconjugation (donating) | Ortho, Para |

| –Cl (Chloro) | Weakly Deactivating | Electron-withdrawing | Electron-donating | Ortho, Para |

| –Br (Bromo) | Weakly Deactivating | Electron-withdrawing | Electron-donating | Ortho, Para |

| –NO₂ (Nitro) | Strongly Deactivating | Electron-withdrawing | Electron-withdrawing | Meta |

The methyl group is an activating group due to its electron-donating inductive effect and hyperconjugation. masterorganicchemistry.com In contrast, the nitro group is one of the most powerful deactivating groups because it withdraws electron density from the ring through both inductive and resonance effects, leaving a partial positive charge on the ring. masterorganicchemistry.comlibretexts.org Halogens like chlorine and bromine are in a unique category; they are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.orglibretexts.org However, the resonance donation, although weak, stabilizes the carbocation intermediate (a sigma complex) formed during attack at the ortho and para positions, making them ortho, para-directors. libretexts.orglumenlearning.com

When multiple substituents are present on a benzene ring, the position of a new electrophilic attack is determined by the combined directing effects of all groups. In this compound, there is a complex interplay between the activating methyl group and the deactivating halogen and nitro groups.

The available positions for substitution are C4 and C6.

The Methyl (–CH₃) group at C3 is an activator and directs ortho (to C2 and C4) and para (to C6).

The Nitro (–NO₂) group at C5 is a strong deactivator and directs meta (to C1 and C3, which are already substituted, and to a lesser extent C2 and C6 relative to its deactivation of the ortho/para positions).

The Chloro (–Cl) group at C1 is a deactivator and directs ortho (to C2 and C6) and para (to C4).

The Bromo (–Br) group at C2 is a deactivator and directs ortho (to C1 and C3, already substituted) and para (to C5, already substituted).

Generally, the most powerful activating group dictates the outcome of the reaction. quizlet.com In this molecule, the methyl group is the sole activating substituent. It strongly favors substitution at its ortho (C4) and para (C6) positions. The chloro group also directs towards these same positions (C4 and C6). The powerful meta-directing nitro group also directs incoming groups to position C6 (which is meta to it).

Nucleophilic Aromatic Substitution (SNAr) Reactions

While electron-rich aromatic rings undergo electrophilic substitution, electron-poor rings can undergo nucleophilic aromatic substitution (SNAr). This reaction pathway is viable for this compound due to its specific substitution pattern. The SNAr mechanism generally proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (known as a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orglibretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). wikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex formed in the rate-determining first step. masterorganicchemistry.com The most effective activation occurs when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG through resonance. quizlet.comlibretexts.orgbyjus.com

In this compound, the nitro group (–NO₂) at C5 serves as the powerful activating group.

It is para to the chloro substituent at C1.

It is ortho to the bromo substituent at C2.

This positioning allows the nitro group to effectively stabilize the negative charge of the Meisenheimer intermediate regardless of whether the nucleophile attacks the carbon bearing the chlorine or the bromine. This stabilization by the nitro group makes both halogens potential leaving groups in an SNAr reaction. libretexts.org

In SNAr reactions of activated aryl halides, the typical order of leaving group ability is often the reverse of that seen in aliphatic Sₙ2 reactions. wikipedia.org The commonly observed trend is: F > Cl ≈ Br > I nih.gov

This inverted order is a direct consequence of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The departure of the leaving group occurs in a subsequent, faster step. Therefore, factors that stabilize the transition state of the first step have the greatest influence on the reaction rate.

Highly electronegative halogens, like fluorine and chlorine, make the carbon atom to which they are attached more electrophilic (electron-poor). This increased electrophilicity attracts the incoming nucleophile more strongly, lowering the activation energy of the first step and increasing the reaction rate. wikipedia.orgnih.gov While the C-Cl bond is stronger than the C-Br bond, this bond is not broken in the rate-determining step, so its strength is less critical than the electronic effect on the rate of nucleophilic attack.

| Property | Chlorine (Cl) | Bromine (Br) | Implication for SNAr |

| Electronegativity (Pauling) | 3.16 | 2.96 | The higher electronegativity of Cl makes the C1 carbon slightly more electrophilic, potentially favoring nucleophilic attack at this position. |

| C-X Bond Strength | Higher | Lower | Less important for the rate, as this bond breaks in the fast second step of the reaction. |

| Leaving Group Basicity | Cl⁻ is a stronger base | Br⁻ is a weaker base | In a traditional Sₙ2 sense, bromide is a better leaving group. However, in SNAr, this has a minimal effect on the overall rate. libretexts.org |

Based on the dominant effect of electronegativity on the rate-determining nucleophilic attack, the chlorine atom at the C1 position would be expected to be a slightly better leaving group than the bromine atom at the C2 position.

The principle of Hard and Soft Acids and Bases (HSAB) can provide insight into the regioselectivity of nucleophilic attack when there are two potential leaving groups. This theory classifies nucleophiles (bases) and electrophiles (acids) as "hard" or "soft". youtube.com

Hard Nucleophiles : These are typically small, have a high charge density, and are not very polarizable. Their reactions are primarily driven by electrostatic interactions (charge control). Examples include OH⁻, RO⁻, and F⁻. youtube.comyoutube.com

Soft Nucleophiles : These are generally larger, have a lower charge density, and are more polarizable. Their reactions are influenced more by orbital overlap (orbital control). Examples include RS⁻, I⁻, and RSH. youtube.comyoutube.com

The electrophilic centers in this compound are the carbon atoms attached to the halogens (C1 and C2).

C1 (attached to Cl) : Due to the higher electronegativity of chlorine, this carbon is considered a "harder" electrophilic center.

C2 (attached to Br) : The carbon attached to the less electronegative and more polarizable bromine is a "softer" electrophilic center.

This differentiation suggests that the nature of the nucleophile could influence which halogen is displaced:

A hard nucleophile (e.g., sodium methoxide (B1231860), NaOCH₃) would be expected to preferentially attack the harder electrophilic center at C1, leading to the displacement of the chloride ion.

A soft nucleophile (e.g., sodium thiophenoxide, NaSPh) might preferentially attack the softer electrophilic center at C2, leading to the displacement of the bromide ion, or show less regioselectivity.

This selectivity arises because hard-hard interactions are electrostatically favorable, while soft-soft interactions are favorable due to efficient orbital overlap. While HSAB theory provides a framework for predicting regioselectivity, the actual product distribution can also be influenced by steric effects and specific reaction conditions. researchgate.net

| Nucleophile | HSAB Class | Predicted Site of Attack | Predicted Leaving Group |

| Hydroxide (OH⁻) | Hard | C1 (Harder) | Chloride (Cl⁻) |

| Alkoxide (RO⁻) | Hard | C1 (Harder) | Chloride (Cl⁻) |

| Thiolate (RS⁻) | Soft | C2 (Softer) | Bromide (Br⁻) |

| Iodide (I⁻) | Soft | C2 (Softer) | Bromide (Br⁻) |

Meisenheimer Complex Formation and Kinetic Studies

The reaction chemistry of this compound is significantly influenced by the presence of the strongly electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). A cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromo or chloro), leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate, the Meisenheimer complex, is negatively charged and experiences stabilization through the delocalization of this charge onto the electron-withdrawing nitro group. libretexts.org The stability of this complex is a crucial factor in the reaction's feasibility. For this compound, the attack of a nucleophile (Nu⁻) would result in a complex where the negative charge is delocalized across the benzene ring and, most importantly, onto the oxygen atoms of the nitro group.

Kinetic studies of SNAr reactions on nitroaromatics generally show that the formation of the Meisenheimer complex is the slow, rate-determining step. nih.gov The subsequent step, the departure of the leaving group (halide ion) to restore aromaticity, is typically fast. nih.gov The rate of reaction is influenced by several factors:

Nucleophilicity: The nature of the attacking nucleophile plays a critical role.

Solvent: Polar aprotic solvents can effectively solvate the cation associated with the nucleophile, enhancing its reactivity.

Leaving Group: The nature of the halogen (bromo vs. chloro) can affect the reaction rate, although this "element effect" can be complex. science.gov

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group, in part due to its ability to be readily reduced to an amine. This transformation is fundamental in synthetic chemistry for producing aniline (B41778) derivatives, which are valuable precursors for dyes, pharmaceuticals, and agrochemicals. psu.edu

Formation of Amino Derivatives

The reduction of the nitro group in this compound yields the corresponding amino derivative, 4-bromo-2-chloro-6-methylaniline. This conversion can be achieved through various established methods, which are broadly categorized into catalytic hydrogenation and chemical reductions using dissolving metals or other reducing agents. wikipedia.orgmasterorganicchemistry.com The choice of method often depends on the presence of other functional groups within the molecule and the desired selectivity. commonorganicchemistry.com

Catalytic Hydrogenation and Other Reduction Methods

A range of methodologies exists for the reduction of aromatic nitro compounds, each with distinct advantages and limitations. rsc.org Catalytic hydrogenation and chemical reduction are the most common approaches.

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups cleanly and efficiently. commonorganicchemistry.com It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A highly effective and common catalyst for this transformation. commonorganicchemistry.com However, it can sometimes lead to dehalogenation (removal of bromine or chlorine) as an undesired side reaction.

Raney Nickel (Raney Ni): Often preferred for substrates containing halogens because it is less likely to cause dehalogenation compared to Pd/C. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Another effective catalyst for the hydrogenation of both aromatic and aliphatic nitro compounds. wikipedia.org

Chemical Reduction Methods: These methods employ stoichiometric amounts of a reducing agent and are often performed in acidic or neutral conditions.

Metals in Acid: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for converting a nitro group to an amine. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): Provides a milder method for reducing nitro groups and is often used when other reducible functional groups are present. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): A useful reagent for the reduction of nitroarenes. wikipedia.org

Sodium Sulfide (B99878) (Na₂S): Can be employed for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com

The following table summarizes common methods for the reduction of aromatic nitro groups.

| Method | Reagents/Catalyst | Typical Conditions | Selectivity Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature/pressure, Methanol (B129727)/Ethanol | Highly efficient; risk of dehalogenation. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Ni | Room temperature/pressure, Ethanol | Good for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |

| Metal Reduction | Fe, HCl or Acetic Acid | Reflux | Cost-effective and robust; often used industrially. masterorganicchemistry.comcommonorganicchemistry.com |

| Metal Reduction | SnCl₂, HCl/Ethanol | Room temperature or gentle heat | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can offer selectivity in polynitro compounds. wikipedia.org |

Oxidation Reactions of the Methyl Group

The methyl group on the aromatic ring of this compound can undergo oxidation to various higher oxidation states, most notably to a carboxylic acid. This transformation is influenced by the electronic nature of the ring, which is deactivated by the halogen and nitro substituents.

Conversion to Carboxylic Acid Derivatives

The oxidation of the methyl group to a carboxyl group converts this compound into 2-bromo-1-chloro-5-nitrobenzoic acid. This type of reaction typically requires strong oxidizing agents due to the stability of the alkylbenzene. The electron-withdrawing character of the nitro and halo substituents makes the methyl group less susceptible to oxidation compared to methyl groups on electron-rich rings.

Standard laboratory methods for this conversion include:

Potassium Permanganate (KMnO₄): A powerful oxidizing agent, typically used in basic aqueous solution followed by acidification. The reaction often requires heating for an extended period.

Chromic Acid (H₂CrO₄) or Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: These are also very strong oxidizing agents capable of converting a benzylic methyl group to a carboxylic acid.

While specific procedures for the oxidation of this compound are not prominent in the literature, synthetic routes for structurally similar compounds like 2-chloro-5-nitrobenzoic acid and 5-bromo-2-chloro-3-nitrobenzoic acid have been documented, confirming the chemical feasibility of such structures. chemicalbook.comprepchem.com The synthesis of these related compounds often involves the oxidation of a corresponding toluene (B28343) derivative or the nitration of a pre-existing benzoic acid. chemicalbook.comchemicalbook.com

Selective Oxidation Methodologies

Achieving selective oxidation of the methyl group without causing side reactions or degradation of the molecule can be challenging, especially with harsh reagents like permanganate. Modern synthetic chemistry has developed milder and more selective methods for the oxidation of benzylic methyl groups.

Selenium Dioxide (SeO₂): This reagent can be used for the oxidation of activated methyl groups. In some systems, particularly with N-heterocycles, SeO₂ in the presence of tert-butyl hydroperoxide (TBHP) has been used to convert methyl groups to aldehydes under milder conditions than traditional methods, which can help avoid over-oxidation to the carboxylic acid. researchgate.net

Electrochemical Oxidation: Electrochemical methods offer a green and highly tunable approach to oxidation. Site-selective electrooxidation has been used to convert methylarenes to aromatic acetals (which can be easily hydrolyzed to aldehydes) without the need for chemical oxidants or transition-metal catalysts. nih.gov The selectivity is often governed by the electronic properties of the aromatic ring. nih.gov

Catalytic Oxidation: Systems like methyltrioxorhenium/H₂O₂ have been investigated for the selective oxidation of various organic compounds. nih.gov The selectivity of such catalytic systems can be influenced by steric and electronic factors, potentially offering a controlled route to oxidation products. nih.gov

These selective methodologies provide potential pathways to functionalize the methyl group to an aldehyde or carboxylic acid while preserving the other sensitive functional groups on the aromatic ring.

Cross-Coupling Reactions Involving Halogenated Positions

Halogenated aromatic compounds are pivotal substrates in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the two halogen atoms, bromine and chlorine, on the this compound ring would be expected to differ, with the carbon-bromine bond being significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity would, in principle, allow for selective functionalization at the bromine-bearing position.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki-Miyaura reaction would be anticipated to proceed selectively at the C-Br bond.

A general representation of this expected reaction is as follows:

The catalytic cycle for this transformation involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring can influence the electronic properties of the substrate and, consequently, the reaction kinetics.

While specific data for this compound is unavailable, studies on other nitroarenes have demonstrated the feasibility of Suzuki-Miyaura couplings. For instance, the coupling of various nitroarenes with arylboronic acids has been achieved using palladium catalysts supported by specialized phosphine (B1218219) ligands, such as BrettPhos, under specific reaction conditions. These reactions often require elevated temperatures and carefully chosen base and solvent systems to achieve good yields.

Table 1: Illustrative General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-phosphine complexes |

| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases (e.g., Et₃N) |

| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures |

| Temperature | Room temperature to >100 °C |

This table represents general conditions and would require optimization for the specific substrate.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions could potentially be employed to form a variety of bonds at the halogenated positions of this compound.

Sonogashira Coupling: This reaction would involve the coupling of a terminal alkyne with the aryl halide, preferentially at the C-Br bond, to form an alkynylated derivative. This reaction is typically co-catalyzed by copper(I) salts.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. Selective amination at the C-Br position would be the expected outcome.

Heck Coupling: The reaction of an alkene with the aryl halide in the presence of a palladium catalyst would lead to the formation of a substituted alkene.

Due to the lack of specific literature, no detailed research findings or data tables for these reactions with this compound can be provided.

Radical Reactions and Photochemical Transformations (if relevant)

The presence of a nitro group and halogen atoms on the aromatic ring makes this compound a candidate for radical and photochemical reactions. The nitro group can facilitate the formation of radical anions upon electrochemical or photochemical reduction.

Research on related p-halonitrobenzenes has shown that upon excitation, the radical anions of bromo- and chloronitrobenzene can undergo fragmentation, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical. This aryl radical can then react with the solvent or other species in the reaction medium. The efficiency of this dehalogenation can be wavelength-dependent. For instance, for the radical anion of p-bromonitrobenzene, excitation of different absorption bands can lead to bromide loss with varying effectiveness.

While these findings on simpler halonitrobenzenes are informative, the specific photochemical behavior of this compound, with its particular substitution pattern, has not been documented. Therefore, no specific data on its photochemical transformations can be presented.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Chloro 3 Methyl 5 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 2-Bromo-1-chloro-3-methyl-5-nitrobenzene, ¹H and ¹³C NMR are fundamental for mapping the carbon skeleton and the attached protons.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing a deshielding effect (downfield shift) on the protons ortho and para to it. stackexchange.com Halogens like bromine and chlorine are also electronegative and contribute to deshielding, while the methyl group (-CH₃) is weakly electron-donating, causing a slight shielding effect (upfield shift).

The aromatic region would likely display two signals corresponding to the two non-equivalent aromatic protons. Due to the substitution pattern, these protons would appear as doublets, resulting from coupling to each other. Aromatic protons typically resonate between 6.5 and 8.0 ppm. pressbooks.pub In nitrobenzene (B124822), the ortho protons are the most deshielded, followed by the para, and then the meta protons. stackexchange.com The methyl group protons would appear as a singlet further upfield, typically in the range of 2.2-2.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~7.5 - 8.5 | Doublet (d) | ~2-3 Hz (meta coupling) |

| Aromatic-H | ~7.5 - 8.5 | Doublet (d) | ~2-3 Hz (meta coupling) |

| Methyl (-CH₃) | ~2.4 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are highly dependent on the attached substituent.

Carbons bonded to substituents: The carbons directly attached to the nitro, bromo, and chloro groups will be significantly shifted downfield. The carbon attached to the nitro group is expected to be highly deshielded.

Aromatic carbons: The chemical shifts for aromatic carbons typically fall within the 125-150 ppm range. libretexts.org

Methyl carbon: The methyl carbon will appear at a much higher field (upfield), generally in the 10-25 ppm range. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ | ~145 - 150 |

| C-Cl | ~130 - 135 |

| C-Br | ~115 - 125 |

| C-CH₃ | ~135 - 140 |

| C-H (aromatic) | ~120 - 140 |

| C-H (aromatic) | ~120 - 140 |

| -CH₃ | ~20 |

For a more in-depth analysis of the nitro group, ¹⁵N NMR spectroscopy can be employed. The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic environment. researchgate.net These studies can provide valuable data on the electronic structure and bonding within the C-NO₂ moiety. The contribution of substituents to the ¹⁵N chemical shifts of nitro groups can be quantified, offering a deeper understanding of substituent effects. researchgate.net While less common, ¹⁷O NMR could potentially be used to study the oxygen atoms of the nitro group, providing further detail on the electronic distribution.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

The presence of nitro, chloro, bromo, and methyl groups on an aromatic ring gives rise to a series of characteristic absorption bands in the IR spectrum and scattering bands in the Raman spectrum.

Nitro Group (-NO₂): Aromatic nitro compounds show two strong stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com A C-N stretching vibration is also expected around 1109 cm⁻¹. researchgate.net

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.orglibretexts.org C-C stretching vibrations within the ring are observed in the 1600-1400 cm⁻¹ region. pressbooks.publibretexts.org Out-of-plane (oop) C-H bending bands are found between 900-675 cm⁻¹. libretexts.orglibretexts.org

Halogen Substituents: The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower frequencies. libretexts.org

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | orgchemboulder.com |

| Aromatic Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | orgchemboulder.com |

| Aromatic C-H | Stretch | 3100 - 3000 | libretexts.orglibretexts.org |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 | pressbooks.publibretexts.org |

| C-Cl | Stretch | 850 - 550 | libretexts.org |

| C-Br | Stretch | < 690 | libretexts.org |

A complete assignment of the fundamental vibrational modes of a complex molecule like this compound is a non-trivial task. It typically involves a combination of experimental FTIR and Raman data with theoretical calculations, often using Density Functional Theory (DFT). researchgate.netslideshare.net Each vibrational normal mode corresponds to a specific structural motion with a characteristic frequency. researchgate.net These modes include stretching, in-plane and out-of-plane bending, and torsional motions of the various functional groups and the aromatic ring itself. The theoretical calculations help to model these vibrations and assign the experimentally observed bands to specific atomic motions within the molecule. researchgate.netslideshare.netniscpr.res.in

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum, which is a definitive confirmation of the presence of these halogens.

The primary fragmentation of nitro compounds often involves the loss of the nitro group (NO2, 46 u) or a portion of it, such as the loss of an oxygen atom or a nitro radical. researchgate.net For nitrotoluenes, a characteristic fragmentation involves the loss of a hydroxyl radical (OH, 17 u), which is particularly prominent in ortho-substituted isomers due to intramolecular hydrogen abstraction from the methyl group by the nitro group. oup.comiu.edu This "ortho effect" can lead to a significant peak at M-17. uni-muenchen.de

For this compound, the following fragmentation pathways are anticipated:

Loss of the nitro group: A significant fragment would likely be observed corresponding to the loss of NO2.

Loss of halogens: Fragmentation involving the cleavage of the carbon-bromine and carbon-chlorine bonds is expected.

Loss of a methyl radical: A peak corresponding to the loss of the methyl group (CH3, 15 u) is also plausible.

Formation of tropylium-like ions: Aromatic compounds often rearrange to form stable tropylium (B1234903) ions. oup.com

A hypothetical fragmentation table is presented below:

| Fragment Ion | m/z (relative to molecular ion) | Plausible Neutral Loss |

| [M - NO2]+ | M - 46 | NO2 |

| [M - Br]+ | M - 79/81 | Br |

| [M - Cl]+ | M - 35/37 | Cl |

| [M - CH3]+ | M - 15 | CH3 |

| [M - OH]+ | M - 17 | OH (if ortho effect is present) |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. Although specific crystallographic data for this compound is not available in the provided search results, analysis of closely related structures, such as 1-Chloro-2-methyl-4-nitrobenzene and 1-Chloro-2-methyl-3-nitrobenzene, offers significant insights into the expected solid-state structure. libretexts.orgyoutube.com

A summary of typical intermolecular interactions expected for this compound, based on its analogue 1-Chloro-2-methyl-4-nitrobenzene, is provided below:

| Interaction Type | Description |

| π-π stacking | Parallel stacking of aromatic rings, contributing to crystal stability. |

| C-H...O hydrogen bonds | Interactions between hydrogen atoms of the methyl group or aromatic ring and oxygen atoms of the nitro group of neighboring molecules. |

| Cl...O contacts | Close contacts between the chlorine atom and an oxygen atom of a nitro group on an adjacent molecule, which helps in the formation of molecular chains. |

The conformation of the molecule in the solid state, particularly the orientation of the substituents relative to the benzene (B151609) ring, is a key aspect revealed by X-ray crystallography. In 1-Chloro-2-methyl-3-nitrobenzene, steric hindrance between the adjacent chloro, methyl, and nitro groups forces the nitro group to be twisted out of the plane of the benzene ring. libretexts.org A similar effect would be expected for this compound due to the presence of bulky substituents on the aromatic ring.

The planarity of the benzene ring and the dihedral angles between the plane of the ring and the substituents are important structural parameters. For instance, in 1-Chloro-2-methyl-3-nitrobenzene, the mean plane of the nitro group is twisted away from the mean plane of the aromatic ring by 38.81(5)°. libretexts.org This twisting is a direct consequence of the steric strain imposed by the neighboring methyl and chloro groups.

A table summarizing the expected conformational features for this compound is presented below, based on data from its analogues:

| Structural Feature | Expected Observation | Reference Analogue |

| Planarity of Benzene Ring | The benzene ring itself is expected to be largely planar. | 1-Chloro-2-methyl-3-nitrobenzene libretexts.org |

| Nitro Group Dihedral Angle | The nitro group is expected to be significantly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl and chloro groups. | 1-Chloro-2-methyl-3-nitrobenzene (38.81(5)°) libretexts.org |

| Substituent Positions | The bromo, chloro, and methyl groups will cause distortions in the bond angles of the benzene ring from the ideal 120°. | 1-Chloro-2-methyl-3-nitrobenzene libretexts.org |

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Electronic Structure Probing

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules, as it measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels. youtube.com The UV-Vis spectrum of a substituted nitrobenzene is characterized by absorption bands arising from n-π* and π-π* electronic transitions. researchgate.net

The absorption spectrum of nitrobenzene itself shows distinct bands, and the introduction of substituents can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity of these bands. nih.gov For this compound, the following electronic transitions are expected:

n-π* transitions: These are typically weak absorptions at longer wavelengths and involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital.

π-π* transitions: These are generally stronger absorptions at shorter wavelengths and involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system.

The presence of the bromo, chloro, and methyl groups, in addition to the nitro group, will influence the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The auxochromic effects of the halogens and the methyl group, combined with the strong chromophoric nature of the nitro group, will result in a complex UV-Vis spectrum. Studies on various nitroaromatic compounds have shown that the position and intensity of the absorption bands are sensitive to the substitution pattern on the benzene ring. iu.edu

A table of expected UV-Vis absorption features for this compound is provided below:

| Transition Type | Expected Wavelength Region | Relative Intensity |

| n-π | Longer wavelength (near-UV) | Weak |

| π-π | Shorter wavelength (UV) | Strong |

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Chloro 3 Methyl 5 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world at the subatomic level. For a molecule like 2-Bromo-1-chloro-3-methyl-5-nitrobenzene, these calculations can predict its geometry, electronic structure, and reactivity without the need for laboratory synthesis and analysis.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For instance, the steric hindrance between the adjacent bromo, chloro, and methyl groups is expected to cause slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry. The nitro group's orientation relative to the plane of the benzene ring is also a critical parameter determined by DFT. In a related compound, 1-chloro-2-methyl-3-nitrobenzene, the mean plane of the nitro group is twisted away from the mean plane of the aromatic ring by 38.81 (5)°. researchgate.net Similar calculations for this compound would provide precise values for these structural parameters.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. The strong electron-withdrawing nature of the nitro group, in concert with the halogen atoms, significantly influences the electronic landscape of the benzene ring. cymitquimica.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For this compound, FMO analysis can pinpoint the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nitro and halogen groups are expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic aromatic substitution. Conversely, the distribution of the HOMO would indicate the regions most likely to engage in electrophilic reactions.

Conformational Analysis and Energy Landscapes

The presence of the methyl and nitro groups, which can rotate relative to the benzene ring, necessitates a conformational analysis. This involves calculating the energy of the molecule as a function of the dihedral angles of these rotating groups. The resulting energy landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For this compound, the rotation of the methyl and nitro groups will be influenced by steric interactions with the adjacent bromine and chlorine atoms. Computational methods can map out this potential energy surface, providing a detailed understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction and Elucidation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Computed NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool in computational chemistry for predicting and confirming the structure of molecules. These computations, typically employing methods like Density Functional Theory (DFT), can provide valuable insights into the electronic environment of atomic nuclei. However, a thorough review of scientific literature reveals a notable absence of specific studies reporting the computed NMR chemical shifts for this compound. While computational methods are broadly applicable, dedicated research focusing on the theoretical NMR analysis of this particular compound has not been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their conformational dynamics, interactions, and transport properties. Despite the utility of MD simulations in understanding the behavior of complex chemical systems, there are no specific molecular dynamics studies available in the scientific literature for this compound. Such simulations could, in principle, elucidate the molecule's flexibility, solvent interactions, and vibrational motions, but this area remains unexplored for this compound.

Applications in Advanced Chemical Synthesis and Materials Science Excluding Medicinal/biological/agrochemical Applications

Role as a Building Block in Complex Organic Molecule Synthesis

The reactivity of the halogen and nitro substituents allows for the introduction of various functionalities, making this compound a key starting material for more complex molecular architectures.

While direct, specific examples of the synthesis of heterocyclic compounds starting from 2-Bromo-1-chloro-3-methyl-5-nitrobenzene are not extensively documented in readily available literature, the structural motifs present in the molecule suggest its potential as a precursor. Substituted anilines, which can be derived from the reduction of the nitro group, are common starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. For instance, ortho-haloanilines can undergo cyclization reactions to form phenazines and other related structures. The reduction of the nitro group in this compound would yield 2-Bromo-1-chloro-3-methyl-5-aminobenzene. This resulting aniline (B41778) derivative, possessing ortho and para halogen substituents, could theoretically be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to construct carbon-nitrogen bonds, a key step in the formation of many heterocyclic systems. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient synthetic strategies. There is a lack of specific, published examples detailing the use of this compound as a direct intermediate in MCRs. However, its derivatives could potentially serve in such capacities. For example, the corresponding aniline derivative could act as the amine component in various MCRs.

Functional Materials Development

The development of novel materials with specific optical, electronic, or physical properties is a significant area of chemical research. Halogenated and nitrated aromatic compounds are often used as building blocks for these materials.

Specific instances of this compound being incorporated into polymer architectures are not widely reported. However, the presence of reactive halogen atoms suggests its potential utility in the synthesis of photosensitive or other functional polymers. Aryl halides are known to participate in various polymerization reactions, including cross-coupling polymerization, to create conjugated polymers with interesting electronic and photophysical properties.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. researchgate.net The amino derivative of this compound, namely 2-Bromo-1-chloro-3-methyl-5-aminobenzene, could serve as the diazo component. The resulting diazonium salt could then be reacted with various coupling agents, such as phenols or anilines, to produce a range of disperse dyes. The color of the resulting dye would be influenced by the electronic effects of the bromo, chloro, and methyl substituents on the benzene (B151609) ring. Disperse dyes are used for coloring synthetic fibers like polyester. nih.govresearchgate.net

Nitroaromatic compounds are a well-known class of energetic materials due to the presence of the nitro group, which can act as an internal oxidant. nih.gov While there is no specific information available to classify this compound as a high-energy material itself, its nitro functionality is a key feature of many such compounds. The synthesis of more complex energetic materials sometimes involves the modification of simpler nitroaromatic precursors.

Derivatization for Enhanced Reactivity or Specific Chemical Functions

The structure of this compound, featuring a nitro group and two different halogen substituents, presents a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution, while the bromine and chlorine atoms offer sites for various coupling reactions. The methyl group, in contrast, is an electron-donating group.

The synthesis of novel analogs and isomers from this compound would likely proceed through reactions targeting the halogen and nitro substituents.

Nucleophilic Aromatic Substitution (SNA_r): The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the chlorine atom is para to the nitro group, and the bromine atom is ortho. This positioning makes both halogens potential leaving groups in an S_NAr reaction. The relative reactivity of the C-Cl versus the C-Br bond would depend on the specific nucleophile and reaction conditions. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in methanol (B129727) would be expected to substitute one of the halogens with a methoxy (B1213986) group. The chlorine, being at the para position which typically experiences stronger activation by the nitro group, might be preferentially substituted. stackexchange.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation would yield 3-bromo-2-chloro-5-methylaniline, a versatile intermediate for further derivatization. The resulting amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of other functional groups (e.g., -CN, -OH, -F, -I) in place of the original nitro group.

Cross-Coupling Reactions: The bromo and chloro substituents are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions would allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of analogs with extended conjugated systems or appended functional groups. The higher reactivity of the C-Br bond compared to the C-Cl bond in these reactions would likely allow for selective functionalization at the bromine-substituted position.

Hypothetical synthetic pathways for creating analogs are outlined in the table below.

| Starting Material | Reagents and Conditions | Expected Product (Analog) | Reaction Type |

| This compound | 1. SnCl₂, HCl2. NaNO₂, HCl, 0-5 °C3. CuCN/KCN | 2-Bromo-6-chloro-4-methyl-benzonitrile | Reduction, Diazotization, Sandmeyer |

| This compound | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-1-chloro-3-methyl-5-nitrobenzene | Suzuki Coupling |

| This compound | NaOMe, MeOH, reflux | 2-Bromo-1-methoxy-3-methyl-5-nitrobenzene or1-Chloro-2-methoxy-3-methyl-5-nitrobenzene | Nucleophilic Aromatic Substitution |

The exploration of structure-reactivity relationships for derivatives of this compound would involve systematically modifying its structure and observing the impact on chemical reactivity.